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molecular formula C7H10O3 B8553948 2-Ethyl-6-hydroxy-2H-pyran-3(6H)-one CAS No. 60249-12-9

2-Ethyl-6-hydroxy-2H-pyran-3(6H)-one

Cat. No. B8553948
M. Wt: 142.15 g/mol
InChI Key: YUTAFCIWIJWQIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04059595

Procedure details

A 14.2 g quantity of 2-ethyl-6-hydroxy-3-oxo-3,6-dihydro-2H-pyran and 74 g of n-butyl alcohol are reacted in the presence of 10 g of magnesium sulfate with refluxing for 24 hours. After the reaction, the mixture is filtered to remove the magnesium sulfate, and the filtrate is concentrated at a reduced pressure to remove the excess n-butyl alcohol. The residue is further distilled at a reduced pressure of 5 mm Hg to give 16.2 g of 2-ethyl-6-n-butoxy-3-oxo-3,6-dihydro-2H-pyran as a yellow liquid fraction at 83° to 88° C in a yield of 82.2%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
74 g
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([CH:3]1[C:8](=[O:9])[CH:7]=[CH:6][CH:5]([OH:10])[O:4]1)[CH3:2].S([O-])([O-])(=O)=O.[Mg+2]>C(O)CCC>[CH2:1]([CH:3]1[C:8](=[O:9])[CH:7]=[CH:6][CH:5]([O:10][CH2:2][CH2:1][CH2:3][CH3:8])[O:4]1)[CH3:2] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)C1OC(C=CC1=O)O
Name
Quantity
10 g
Type
reactant
Smiles
S(=O)(=O)([O-])[O-].[Mg+2]
Name
Quantity
74 g
Type
solvent
Smiles
C(CCC)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
with refluxing for 24 hours
Duration
24 h
CUSTOM
Type
CUSTOM
Details
After the reaction
FILTRATION
Type
FILTRATION
Details
the mixture is filtered
CUSTOM
Type
CUSTOM
Details
to remove the magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate is concentrated at a reduced pressure
CUSTOM
Type
CUSTOM
Details
to remove the excess n-butyl alcohol
DISTILLATION
Type
DISTILLATION
Details
The residue is further distilled at a reduced pressure of 5 mm Hg

Outcomes

Product
Name
Type
product
Smiles
C(C)C1OC(C=CC1=O)OCCCC
Measurements
Type Value Analysis
AMOUNT: MASS 16.2 g
YIELD: PERCENTYIELD 82.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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